molecular formula C17H15NO3 B6369669 4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid CAS No. 1261983-14-5

4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6369669
CAS No.: 1261983-14-5
M. Wt: 281.30 g/mol
InChI Key: VYPIUGBCGIOLEY-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. This compound has garnered significant interest among scientists and industry professionals due to its potential therapeutic and industrial applications.

Properties

IUPAC Name

4-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(18-15-8-9-15)14-3-1-2-13(10-14)11-4-6-12(7-5-11)17(20)21/h1-7,10,15H,8-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPIUGBCGIOLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683383
Record name 3'-(Cyclopropylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-14-5
Record name 3'-(Cyclopropylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production, making it a viable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzylic hydrogens of alkyl substituents on the benzene ring are activated toward free radical attack, leading to oxidation reactions.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid: This compound is similar in structure but contains a chlorine atom, which can alter its chemical properties and biological activities.

    4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid:

Uniqueness

4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid is unique due to its specific structure, which allows for a range of chemical modifications and potential applications. Its cyclopropyl group and benzoic acid moiety contribute to its distinct chemical and biological properties.

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